2-(1-Methylcyclohexyl)acetonitrile
Description
2-(1-Methylcyclohexyl)acetonitrile is a nitrile derivative featuring a methyl-substituted cyclohexyl group attached to an acetonitrile moiety. Nitriles are widely studied for their reactivity in organic synthesis, pharmaceutical intermediates, and applications in materials science.
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2-(1-methylcyclohexyl)acetonitrile |
InChI |
InChI=1S/C9H15N/c1-9(7-8-10)5-3-2-4-6-9/h2-7H2,1H3 |
InChI Key |
JXABSBITAULAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclohexyl)acetonitrile typically involves the reaction of 1-methylcyclohexyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is replaced by the cyanide ion to form the nitrile compound.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Methylcyclohexyl)acetonitrile can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclohexyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted nitriles or other derivatives.
Scientific Research Applications
2-(1-Methylcyclohexyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclohexyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The compound can also undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways.
Comparison with Similar Compounds
2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile
- Structure : Features a hydroxylated cyclohexyl group and a 4-hydroxyphenyl substituent.
- Molecular Formula: C₁₄H₁₇NO₂ (MW: 231.29 g/mol) .
- Hazards : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory tract irritant (Category 3) .
- Key Differences : The hydroxyl groups enhance polarity and hydrogen-bonding capacity compared to the methyl group in 2-(1-Methylcyclohexyl)acetonitrile. This likely increases solubility in polar solvents but reduces thermal stability.
2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile
2-(2-Methoxyphenoxy)acetonitrile
- Structure: A methoxyphenoxy group attached to acetonitrile.
- Molecular Formula: C₉H₉NO₂ (MW: 163.18 g/mol) .
- Hazards: Limited hazard data available, but nitriles generally pose risks of cyanide release under metabolic or thermal stress.
- Key Differences : The absence of a cyclohexyl group reduces steric hindrance, likely enhancing reaction kinetics in nucleophilic additions compared to bulkier analogs like 2-(1-Methylcyclohexyl)acetonitrile.
Comparative Data Table
Research Findings and Limitations
- For example, coumarin-derived nitriles exhibit non-planar structures with HOMO localized on electron-rich regions , suggesting similar behavior in cyclohexyl analogs.
- Synthetic Utility : Hydroxy and methoxy substituents in analogs improve solubility for reactions in polar media, whereas methyl groups may favor hydrophobic environments .
- Toxicity : Nitriles with bulky substituents (e.g., cyclohexyl) may exhibit delayed toxicity due to reduced metabolic release of cyanide compared to smaller analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
